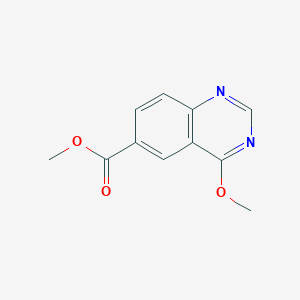
6-O-2-Propyn-1-yl-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-2-Propyn-1-yl-D-galactose is a non-cleavable glycolinker used primarily in the functionalization of cytotoxic agents and applications in antibody-drug conjugation. This compound contains an alkyne group, making it a valuable reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-2-Propyn-1-yl-D-galactose involves the protection of hydroxyl groups followed by the introduction of the propynyl group. The reaction typically starts with D-galactose, which undergoes selective protection of the hydroxyl groups. The protected intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propynyl group at the 6-O position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-O-2-Propyn-1-yl-D-galactose primarily undergoes click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the alkyne group of the compound reacting with azide-containing molecules to form triazoles .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing molecules.
Major Products
The major product formed from the CuAAc reaction is a triazole-linked conjugate, which is stable and can be used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
6-O-2-Propyn-1-yl-D-galactose has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6-O-2-Propyn-1-yl-D-galactose involves its role as a glycolinker in click chemistry. The alkyne group of the compound reacts with azide-containing molecules in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
6-O-2-Propyn-1-yl-D-glucose: Similar in structure but differs in the sugar moiety.
6-O-2-Propyn-1-yl-D-mannose: Another similar compound with a different sugar component.
Uniqueness
6-O-2-Propyn-1-yl-D-galactose is unique due to its specific use as a non-cleavable glycolinker in antibody-drug conjugation. Its stability and efficiency in forming triazole linkages make it particularly valuable in targeted drug delivery systems .
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-prop-2-ynoxyhexanal |
InChI |
InChI=1S/C9H14O6/c1-2-3-15-5-7(12)9(14)8(13)6(11)4-10/h1,4,6-9,11-14H,3,5H2/t6-,7+,8+,9-/m0/s1 |
InChI Key |
ITQZDWPQQZDNAZ-KDXUFGMBSA-N |
Isomeric SMILES |
C#CCOC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C#CCOCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)

![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)







![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)

